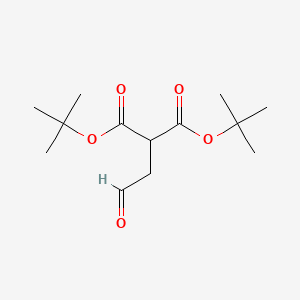
Di-tert-butyl (2-oxoethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (2-oxoethyl)propanedioate, also known as di-tert-butyl malonate, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (2-oxoethyl)propanedioate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Malonic Acid+2tert-Butyl AlcoholAcid CatalystDi-tert-butyl (2-oxoethyl)propanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2-oxoethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butyl oxalate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Di-tert-butyl oxalate.
Reduction: Di-tert-butyl (2-hydroxyethyl)propanedioate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl (2-oxoethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl (2-oxoethyl)propanedioate involves its ability to undergo esterification and substitution reactions. The ester groups in the compound can be hydrolyzed to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s reactivity is primarily due to the presence of the ester functional groups, which are susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but with ethyl groups instead of tert-butyl groups.
Dimethyl malonate: Similar in structure but with methyl groups instead of tert-butyl groups.
Diisopropyl malonate: Similar in structure but with isopropyl groups instead of tert-butyl groups.
Uniqueness
Di-tert-butyl (2-oxoethyl)propanedioate is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in reactions where stability and selectivity are important.
Properties
CAS No. |
62631-26-9 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
ditert-butyl 2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)9(7-8-14)11(16)18-13(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
MFFMQCQLPKINPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















